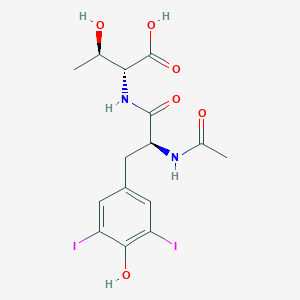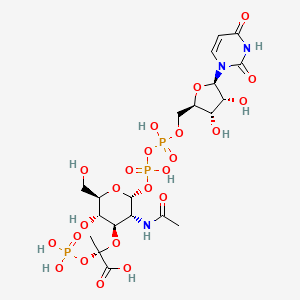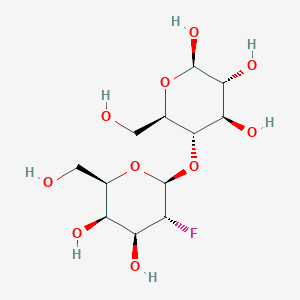
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves multiple steps, starting from the corresponding bromo sugar. The key steps include:
Treatment with Dimethyl Selenide and a Reducing Agent: This step is used to obtain selenoglycosides from the corresponding bromo sugar.
Coupling with D-Galactosyl Selenolate: The D-galactosyl selenolate is obtained in situ from the corresponding isoselenouronium salt and is then coupled with either methyl iodide or a 4-O-trifluoromethanesulfonyl D-galactosyl moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
科学研究应用
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose has several scientific research applications, including:
Biology: Used to study the binding of glycans with proteins and to chemically map their binding epitopes.
Industry: Used in the synthesis of other complex carbohydrates and as a building block for various chemical compounds.
作用机制
The mechanism of action of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves its interaction with specific molecular targets, such as beta-galactosidase . This enzyme catalyzes the hydrolysis of terminal non-reducing beta-D-galactose residues in beta-D-galactosides. The presence of the fluorine atom in the compound affects its hydrogen bonding abilities, which in turn influences its binding to proteins and other molecules .
相似化合物的比较
Similar Compounds
2-Fluoro-2-deoxy-D-glucose (FDG): A well-known radiopharmaceutical used in PET imaging.
2-Deoxy-2-fluoro-D-galactose: Another fluorinated sugar used in biochemical studies.
Uniqueness
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose is unique due to its specific structural configuration and the presence of both fluorine and galactose moieties. This combination allows it to be used in a wide range of scientific applications, particularly in studies involving protein-carbohydrate interactions and imaging techniques.
属性
分子式 |
C12H21FO10 |
|---|---|
分子量 |
344.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI 键 |
KWMZPXRIEZDXAQ-QRZGKKJRSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


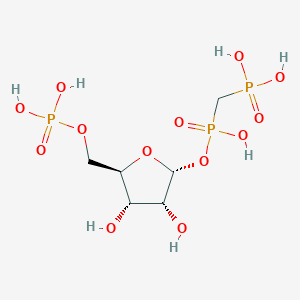
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
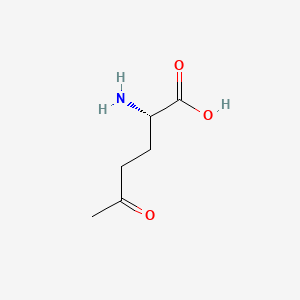
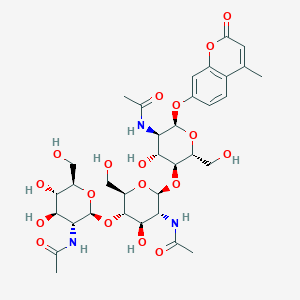
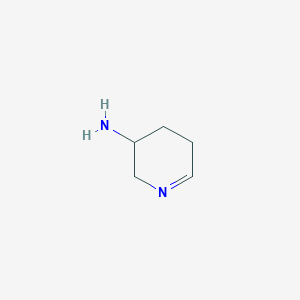
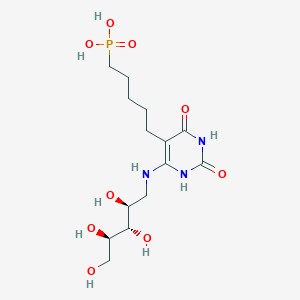
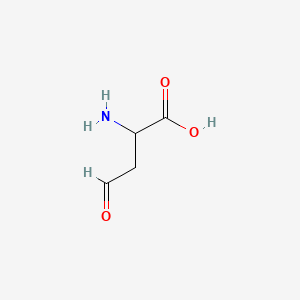

![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
